Technical Guide: Solubility & Handling of 1-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride
Technical Guide: Solubility & Handling of 1-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride
Executive Summary
This guide provides a technical analysis of the solubility, stability, and handling of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (CAS 97421-16-4 [Free Base Analog]). As a dihydrochloride salt of an electron-rich aminopyrazole, this compound exhibits distinct physicochemical behaviors in protic (Water) versus aprotic (DMSO) solvent systems.
Key Findings:
-
Water: High solubility driven by ion-dipole interactions; however, solutions are highly acidic and prone to oxidative degradation if neutralized without antioxidants.
-
DMSO: The preferred solvent for stable stock solutions (>50 mM), utilizing strong dipole-cation solvation to maintain the salt in a stable, non-hydrolyzed state.
-
Recommendation: Prepare high-concentration stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately prior to use.
Physicochemical Identity
Understanding the structural pharmacophore is critical for predicting solubility behavior.
| Property | Description |
| Compound Name | 1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride |
| Systematic Name | 1-Isopropyl-1H-pyrazol-4-amine dihydrochloride |
| Core Structure | 5-membered heteroaromatic pyrazole ring |
| Substituents | N1-Isopropyl (Lipophilic anchor); C4-Amine (Hydrophilic/Basic site) |
| Salt Form | Dihydrochloride (2HCl) |
| Estimated pKa | ~2.5 (Pyrazole N2), ~4.0–5.0 (Exocyclic Amine) |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
Solubility Mechanisms: Water vs. DMSO[1]
The dissolution of the dihydrochloride salt involves breaking the crystal lattice via solvation of the organic cation and chloride anions.
Solubility in Water (Aqueous Media)[2]
-
Mechanism: Dissolution is driven by ion-dipole interactions . Water molecules hydrate the chloride ions and the protonated ammonium/pyrazolium centers.
-
Thermodynamics: The high lattice energy of the dihydrochloride salt is overcome by the high dielectric constant of water (
). -
Acidity Warning: Dissolving the 2HCl salt releases 2 equivalents of protons, significantly lowering the pH.
-
Reaction:
-
Consequence: A 10 mM solution can drop pH to < 2.0. This acidity stabilizes the amine against oxidation but may be incompatible with cell-based assays without buffering.
-
Solubility in DMSO (Dimethyl Sulfoxide)
-
Mechanism: DMSO acts as a polar aprotic Lewis base . The sulfoxide oxygen acts as a hydrogen bond acceptor for the ammonium protons, while the methyl groups provide van der Waals interactions for the isopropyl-pyrazole core.
-
Stability: DMSO lacks the hydrolytic capability of water. It solvates the cation effectively without promoting the deprotonation equilibrium that leads to the unstable free base.
-
Capacity: Typically dissolves organic salts at concentrations >100 mM, making it ideal for "Master Stocks."
Comparative Solubility Table
| Feature | Water ( | Dimethyl Sulfoxide (DMSO) |
| Solubility Limit | High (>50 mg/mL estimated) | High (>50 mg/mL estimated) |
| Primary Interaction | Hydrogen Bonding / Ion-Dipole | Dipole-Dipole / Cation Solvation |
| Solution pH | Strongly Acidic (pH < 3) | Neutral (Apparent) |
| Stability | Low (Prone to oxidation if pH > 5) | High (Protects against oxidation) |
| Use Case | Acute dilutions, HPLC mobile phase | Long-term storage (frozen) |
Visualizing the Dissolution Pathway
The following diagram illustrates the species distribution and stability risks associated with each solvent choice.
Figure 1: Dissolution pathways showing the stability advantage of DMSO stocks over direct aqueous buffering, where deprotonation risks oxidation.
Validated Experimental Protocols
Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable master stock for long-term storage.
-
Calculate Mass: For 1 mL of 50 mM stock:
-
Note: Ensure you use the MW of the dihydrochloride (approx. 198.09 g/mol ), not the free base.
-
-
Weighing: Weigh ~9.9 mg of the salt into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).
-
Mixing: Vortex vigorously for 30 seconds. The solid should dissolve rapidly. If particles persist, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into amber tubes (to protect from light) and store at -20°C. Stability: >6 months.
Preparation of Aqueous Working Solution
Objective: Dilute stock for biological assay (e.g., 100 µM final).
-
Thaw: Thaw DMSO stock at room temperature. Vortex to ensure homogeneity.
-
Dilution:
-
Add 2 µL of 50 mM DMSO stock to 998 µL of assay buffer (e.g., PBS or HBSS).
-
Final Concentration: 100 µM (0.2% DMSO final).
-
-
Critical Check:
Stability & Handling Precautions
-
Hygroscopicity: Dihydrochloride salts are often hygroscopic. Store the solid desiccated at 4°C or -20°C. Absorption of water can lead to hydrolysis and "clumping."
-
Oxidation Sensitivity: The electron-rich pyrazole-amine core is susceptible to air oxidation, especially in the free-base form (neutral/basic pH).
-
Indicator: Discoloration (yellowing/browning) of the solid or solution indicates degradation.
-
-
Incompatibility: Avoid mixing high concentrations of the salt directly with strong bases (NaOH) without a co-solvent, as the rapid precipitation of the free base may occur.
References
-
PubChem. (2025).[3][4][5][6] 1-Isopropyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]
-
European Commission. (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Scientific Committee on Consumer Safety (SCCS). Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]
